molecular formula C18H38O8 B025715 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane CAS No. 100258-42-2

24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane

Cat. No. B025715
M. Wt: 382.5 g/mol
InChI Key: PDJGCYUIJQJQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane, also known as crown ether 24-crown-8, is a cyclic polyether compound that is widely used in scientific research. It is a versatile compound that can be synthesized using various methods and has several applications in biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is based on its ability to form complexes with cations. The 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether molecule contains a cavity that is the right size and shape to fit certain cations, such as potassium and sodium ions. When a cation enters the cavity, it forms a complex with the 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether molecule, which stabilizes the cation and makes it more soluble in organic solvents.

Biochemical And Physiological Effects

The biochemical and physiological effects of 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 are related to its ability to bind to cations. In biochemistry, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used to study the structure and function of ion channels, which are proteins that allow ions to pass through cell membranes. In pharmacology, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used to develop new drugs that target specific ion channels. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used in materials science to develop new materials with unique properties, such as high conductivity and selectivity.

Advantages And Limitations For Lab Experiments

One advantage of using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in lab experiments is its high selectivity for certain cations, which allows for precise control over chemical reactions. However, one limitation of using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is its sensitivity to moisture and oxygen, which can degrade the compound over time. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 can be difficult to purify, which can lead to impurities in lab experiments.

Future Directions

There are several future directions for research on 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8. One area of interest is the development of new synthetic methods for 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in materials science, such as the development of new polymers and composites. Finally, there is a growing interest in using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in biomedical research, such as the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

The most common method for synthesizing 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 involves the reaction of dibromoethylene with ethylene glycol in the presence of a catalyst such as copper. The resulting compound is then treated with sodium hydroxide to form the 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether. Other methods for synthesizing 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 include the reaction of 1,2-dibromoethane with sodium ethoxide or the reaction of ethylene oxide with sodium hydroxide.

Scientific Research Applications

24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is widely used in scientific research due to its ability to selectively bind to certain cations, such as potassium and sodium ions. This property makes it useful in a variety of applications, including ion-selective electrodes, chromatography, and as a phase transfer catalyst. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used in the synthesis of various organic compounds, including peptides and nucleotides.

properties

CAS RN

100258-42-2

Product Name

24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane

Molecular Formula

C18H38O8

Molecular Weight

382.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane

InChI

InChI=1S/C18H38O8/c1-18(2)26-17-16-25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h18H,4-17H2,1-3H3

InChI Key

PDJGCYUIJQJQCO-UHFFFAOYSA-N

SMILES

CC(C)OCCOCCOCCOCCOCCOCCOCCOC

Canonical SMILES

CC(C)OCCOCCOCCOCCOCCOCCOCCOC

Other CAS RN

100258-42-2

synonyms

24-methyl-2,5,8,11,14,17,20,23-octaoxapentacosane

Origin of Product

United States

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